
alpha,alpha-Dipropyl-2-pyridineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Dipropyl-2-pyridineacetamide: is an organic compound with the molecular formula C13H20N2O. It is known for its unique chemical structure, which includes a pyridine ring and two propyl groups attached to the alpha carbon of the acetamide moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,alpha-Dipropyl-2-pyridineacetamide typically involves the reaction of 2-pyridineacetic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : alpha,alpha-Dipropyl-2-pyridineacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
Chemistry: : In chemistry, alpha,alpha-Dipropyl-2-pyridineacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of alpha,alpha-Dipropyl-2-pyridineacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to alpha,alpha-Dipropyl-2-pyridineacetamide include other pyridineacetamide derivatives such as alpha,alpha-Dimethyl-2-pyridineacetamide and alpha,alpha-Diethyl-2-pyridineacetamide .
Uniqueness: : What sets this compound apart from its analogs is the presence of the two propyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
71824-50-5 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-propyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-8-13(9-4-2,12(14)16)11-7-5-6-10-15-11/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
Clé InChI |
CGOGGAQCPPPQJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(C1=CC=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
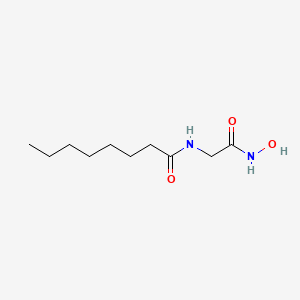
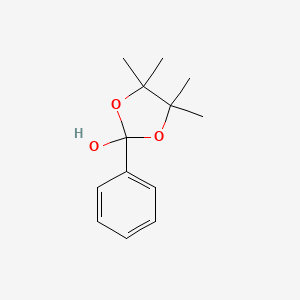
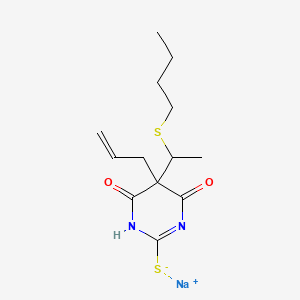



![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
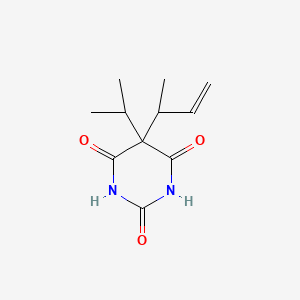
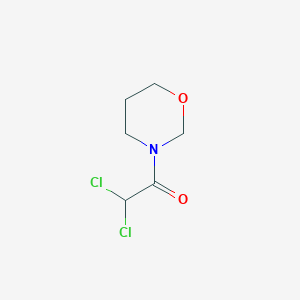



![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
